tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride
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Overview
Description
tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride: is a synthetic compound with a complex molecular structure. It is characterized by the presence of a spirocyclic ring system, which includes an oxygen and nitrogen atom, making it a unique and interesting molecule for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by palladium and requires specific solvents such as 1,4-dioxane . The reaction conditions include maintaining a temperature range of 0°C to room temperature and using bases like cesium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the spirocyclic ring system is retained while other substituents are modified.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. The reactions are typically carried out under controlled temperatures ranging from 0°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
tert-butyl methyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate: This compound shares a similar spirocyclic structure but lacks the hydrochloride component.
tert-butyl carbamate: A simpler compound used in various synthetic applications.
azaspiro compounds: A class of compounds with similar spirocyclic structures but different functional groups.
Uniqueness
The uniqueness of tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride lies in its specific spirocyclic structure combined with the presence of both oxygen and nitrogen atoms. This configuration provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2703774-38-1 |
---|---|
Molecular Formula |
C12H23ClN2O3 |
Molecular Weight |
278.8 |
Purity |
93 |
Origin of Product |
United States |
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